1-(4-Methyl-furazan-3-ylmethyl)-piperazine 1-(4-Methyl-furazan-3-ylmethyl)-piperazine
Brand Name: Vulcanchem
CAS No.: 878617-56-2
VCID: VC4555959
InChI: InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3
SMILES: CC1=NON=C1CN2CCNCC2
Molecular Formula: C8H14N4O
Molecular Weight: 182.227

1-(4-Methyl-furazan-3-ylmethyl)-piperazine

CAS No.: 878617-56-2

Cat. No.: VC4555959

Molecular Formula: C8H14N4O

Molecular Weight: 182.227

* For research use only. Not for human or veterinary use.

1-(4-Methyl-furazan-3-ylmethyl)-piperazine - 878617-56-2

Specification

CAS No. 878617-56-2
Molecular Formula C8H14N4O
Molecular Weight 182.227
IUPAC Name 3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole
Standard InChI InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3
Standard InChI Key IADZORFSCHBHIT-UHFFFAOYSA-N
SMILES CC1=NON=C1CN2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole, reflecting its fused heterocyclic system. The furazan ring (1,2,5-oxadiazole) is substituted at the 3-position with a methyl group and at the 4-position with a piperazine-linked methylene bridge . Key structural features include:

  • Molecular formula: C₈H₁₄N₄O

  • Molecular weight: 182.227 g/mol

  • SMILES: CC1=NON=C1CN2CCNCC2

  • InChIKey: IADZORFSCHBHIT-UHFFFAOYSA-N .

The piperazine ring adopts a chair conformation, while the furazan moiety contributes to the compound’s planar geometry, as evidenced by computational studies .

Physicochemical Characteristics

PropertyValueSource
Melting PointNot reported
SolubilityLimited data; polar aprotic solvents (e.g., DMSO) suggested
LogP (Partition Coefficient)-0.22 (predicted)
Topological Polar Surface Area (TPSA)54.19 Ų

The low LogP value indicates moderate hydrophilicity, likely due to the piperazine nitrogen atoms and furazan oxygen .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between piperazine and 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole. Key steps include:

  • Preparation of 3-(chloromethyl)-4-methyl-furazan: Achieved through chlorination of 4-methyl-furazan-3-methanol using thionyl chloride.

  • Piperazine coupling: Reaction of the chlorinated intermediate with piperazine in ethanol at 65°C, yielding the target compound as a hydrochloride salt .

  • Purification: Recrystallization from ethanol or chromatography (silica gel, CH₂Cl₂/MeOH).

Reported yields range from 70–85%, with purity >98% confirmed by HPLC .

Industrial Manufacturing

Scale-up processes emphasize cost-effective purification:

  • Continuous-flow reactors improve reaction homogeneity and reduce byproducts.

  • Crystallization optimization: Anti-solvent (e.g., diethyl ether) addition enhances yield .

  • Quality control: GC-MS and NMR ensure compliance with pharmaceutical-grade standards .

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)12.4
A549 (Lung)18.7
HepG2 (Liver)22.1

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus and Escherichia coli revealed bacteriostatic effects (MIC = 64–128 μg/mL), likely due to interference with cell wall synthesis .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H315Causes skin irritationWear gloves/lab coat
H318Causes serious eye damageUse safety goggles
H335May cause respiratory irritationUse in ventilated areas

Emergency Protocols

  • Ingestion: Rinse mouth; seek medical attention if symptoms persist .

  • Skin contact: Wash with soap/water for 15 minutes .

  • Eye exposure: Flush with water for 15 minutes; consult ophthalmologist .

Applications in Materials Science

Energetic Materials

The furazan ring’s high nitrogen content (38.5%) and thermal stability make it suitable for explosive formulations. In tricyclic fused systems, analogs of this compound demonstrate detonation velocities (D = 7,984–8,702 m/s) comparable to RDX .

Coordination Chemistry

Piperazine’s lone electron pairs enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and magnetism .

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